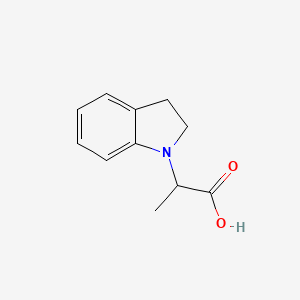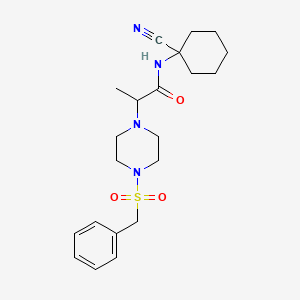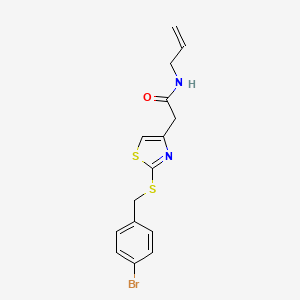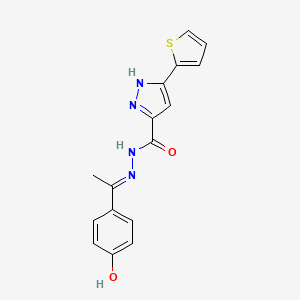![molecular formula C18H15F3N4O2 B2690185 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide CAS No. 320421-89-4](/img/structure/B2690185.png)
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is a quinazoline derivative . Quinazoline derivatives are a group of compounds that have drawn significant attention due to their wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Molecular Structure Analysis
Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is a benzene ring and the other is a pyrimidine ring . The specific molecular structure of “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not available in the resources I have.Scientific Research Applications
- Researchers have successfully grown single crystals of 4-methoxy-2-nitroaniline using the slow evaporation method. These crystals belong to the orthorhombic crystal system with unit cell parameters: (a = 16.17 , \text{Å}), (b = 6.55 , \text{Å}), and (c = 7.14 , \text{Å}). The crystal’s functional groups were identified through Fourier transform infrared (FTIR) and FT-Raman spectral analyses. UV–Vis-NIR studies revealed its optical properties, and photoluminescence analysis showed a high-intensity emission peak around 599 nm .
- Due to its delocalized π electrons and electron donor-acceptor configuration, 4-methoxy-2-nitroaniline exhibits strong nonlinearity. Researchers explore its potential in photonic applications, such as holographic imaging, integrated optics, frequency conversion, and optical data storage .
- The dielectric behavior of 4-methoxy-2-nitroaniline was analyzed using an Agilent LCR meter. The compound’s dielectric properties were studied at temperatures ranging from 40 to 120 °C and frequencies from 100 Hz to 1 MHz .
- Thermogravimetric (TG/DTA) analyses were conducted to determine the melting and decomposition points of the single crystal. These analyses provide insights into its thermal stability and behavior .
- The molecular structures of related compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been investigated. These compounds exhibit interesting properties and crystal structures .
- As part of materials science, researchers explore organic compounds like 4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide for applications in nanotechnology. Their unique properties may contribute to advancements in energy, electronics, and biotechnology .
Organic Single Crystal Growth for Optical Applications
Nonlinear Optical Properties
Dielectric Properties
Thermal Analysis
Molecular Structure Studies
Materials Science and Nanotechnology
Mechanism of Action
The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not provided in the available resources.
Future Directions
Quinazoline derivatives, due to their wide range of biological activities, are a promising area of research in medicinal chemistry . Future research could focus on synthesizing new quinazoline derivatives, including “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide”, and studying their biological activities and mechanisms of action.
properties
IUPAC Name |
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25(24-16(26)11-7-9-12(27-2)10-8-11)15-13-5-3-4-6-14(13)22-17(23-15)18(19,20)21/h3-10H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLPZQEPKDPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)
![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)


![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)